4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde
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Overview
Description
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is an organic compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound features a benzaldehyde moiety substituted with a 3-(dimethylamino)azetidin-1-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-substituted azetidines, which can be achieved through cycloaddition reactions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced techniques such as microwave irradiation and high-pressure reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Dimethylamino)azetidin-1-yl]acetophenone
- 4-[3-(Dimethylamino)azetidin-1-yl]benzonitrile
- 4-[3-(Dimethylamino)azetidin-1-yl]benzyl alcohol
Uniqueness
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-[3-(dimethylamino)azetidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-13(2)12-7-14(8-12)11-5-3-10(9-15)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
BYCSYBSEZPKYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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